molecular formula C21H23Cl2N3O3S B11488731 Ethyl 4-[2-chloro-6-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)phenyl]piperazine-1-carboxylate

Ethyl 4-[2-chloro-6-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)phenyl]piperazine-1-carboxylate

Cat. No.: B11488731
M. Wt: 468.4 g/mol
InChI Key: FFZVQNSRYRVRMW-UHFFFAOYSA-N
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Description

ETHYL 4-{2-CHLORO-6-[2-CHLORO-5-(METHYLSULFANYL)BENZAMIDO]PHENYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methylsulfanyl, and benzamido groups attached to a piperazine ring. Its molecular formula is C18H21Cl2N3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-CHLORO-6-[2-CHLORO-5-(METHYLSULFANYL)BENZAMIDO]PHENYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloro-6-aminophenol to form the benzamido derivative. The final step involves the reaction of this intermediate with ethyl piperazine-1-carboxylate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-CHLORO-6-[2-CHLORO-5-(METHYLSULFANYL)BENZAMIDO]PHENYL}PIPERAZINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

ETHYL 4-{2-CHLORO-6-[2-CHLORO-5-(METHYLSULFANYL)BENZAMIDO]PHENYL}PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-CHLORO-6-[2-CHLORO-5-(METHYLSULFANYL)BENZAMIDO]PHENYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-CHLORO-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE: Similar in structure but with a pyrimidine ring instead of a piperazine ring.

    ETHYL 4-CHLORO-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBOXYLATE: Another related compound with a pyrimidine ring and similar functional groups.

Uniqueness

ETHYL 4-{2-CHLORO-6-[2-CHLORO-5-(METHYLSULFANYL)BENZAMIDO]PHENYL}PIPERAZINE-1-CARBOXYLATE is unique due to its combination of functional groups and the presence of a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23Cl2N3O3S

Molecular Weight

468.4 g/mol

IUPAC Name

ethyl 4-[2-chloro-6-[(2-chloro-5-methylsulfanylbenzoyl)amino]phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H23Cl2N3O3S/c1-3-29-21(28)26-11-9-25(10-12-26)19-17(23)5-4-6-18(19)24-20(27)15-13-14(30-2)7-8-16(15)22/h4-8,13H,3,9-12H2,1-2H3,(H,24,27)

InChI Key

FFZVQNSRYRVRMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C=CC(=C3)SC)Cl

Origin of Product

United States

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